molecular formula C16H13BrN4O3S B2591659 N-(4-bromophenyl)-2-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide CAS No. 540762-85-4

N-(4-bromophenyl)-2-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide

Cat. No. B2591659
CAS RN: 540762-85-4
M. Wt: 421.27
InChI Key: PWXHNQMYAUGBBZ-GIJQJNRQSA-N
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Description

N-(4-bromophenyl)-2-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide is a useful research compound. Its molecular formula is C16H13BrN4O3S and its molecular weight is 421.27. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-2-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Research has explored the synthesis and antimicrobial potential of thiazolidinone derivatives, highlighting their significant antibacterial and antifungal activities. For instance, the study by Fuloria et al. (2014) detailed the antimicrobial evaluation of new Schiff bases and thiazolidinone derivatives, showing promising antibacterial and antifungal results. This suggests their potential utility in developing novel antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014). Similarly, Baviskar et al. (2013) synthesized thiazolidin-4-one derivatives, which were assessed for antimicrobial efficacy, indicating good antibacterial and antifungal properties (Baviskar, Khadabadi, & Deore, 2013). Furthermore, Incerti et al. (2017) developed N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides, demonstrating potent antimicrobial activity against various bacterial and fungal species (Incerti, Vicini, Geronikaki, Eleftheriou, Tsagkadouras, Zoumpoulakis, Fotakis, Ćirić, Glamočlija, & Soković, 2017).

Anticancer and Antifibrotic Applications

Another significant area of research involves the evaluation of thiazolidinone derivatives for anticancer and antifibrotic activities. Kaminskyy et al. (2016) synthesized amino(imino)thiazolidinone derivatives and assessed their antifibrotic and anticancer activities. This study identified several compounds with high antifibrotic activity levels, suggesting their potential in therapeutic applications (Kaminskyy, den Hartog, Wojtyra, Lelyukh, Gzella, Bast, & Lesyk, 2016).

Structural and Synthetic Insights

The crystal structures of thiazolidinone derivatives have been a focus to understand their chemical properties and potential applications further. Galushchinskiy et al. (2017) described the crystal structures of two oxothiazolidin-2-ylidene acetamides, providing valuable insights into their stereochemistry and potential reactivity (Galushchinskiy, Slepukhin, & Obydennov, 2017).

properties

IUPAC Name

N-(4-bromophenyl)-2-[(2E)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O3S/c17-10-3-5-11(6-4-10)19-14(22)8-13-15(23)20-16(25-13)21-18-9-12-2-1-7-24-12/h1-7,9,13H,8H2,(H,19,22)(H,20,21,23)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXHNQMYAUGBBZ-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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